Bisoprolol fumarate and hydrochlorothiazide

Description

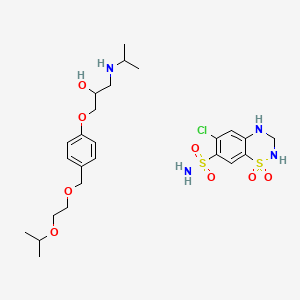

Bisoprolol fumarate and hydrochlorothiazide is a combination medication used primarily for the treatment of hypertension (high blood pressure). Bisoprolol fumarate is a beta-1 adrenergic blocking agent, while hydrochlorothiazide is a thiazide diuretic. Together, they work synergistically to lower blood pressure by reducing the workload on the heart and promoting the excretion of excess fluid from the body .

Properties

CAS No. |

847780-86-3 |

|---|---|

Molecular Formula |

C25H39ClN4O8S2 |

Molecular Weight |

623.2 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C18H31NO4.C7H8ClN3O4S2/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2,10-11H,3H2,(H2,9,12,13) |

InChI Key |

YPOQUAYRZPJZHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrochlorothiazide: Hydrochlorothiazide is synthesized by the reaction of 3-chloroaniline with sulfur dioxide and chlorine to form 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.

Industrial Production Methods

Industrial production of bisoprolol fumarate and hydrochlorothiazide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Bisoprolol fumarate can undergo oxidation reactions, particularly at the isopropylamine group.

Reduction: Hydrochlorothiazide can be reduced to its corresponding amine derivative.

Substitution: Both compounds can undergo substitution reactions, such as nucleophilic substitution at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as sodium hydroxide and halogenating agents are commonly employed.

Major Products Formed

Bisoprolol Fumarate: Oxidation can lead to the formation of bisoprolol oxide.

Hydrochlorothiazide: Reduction can yield the corresponding amine derivative.

Scientific Research Applications

Bisoprolol fumarate and hydrochlorothiazide have a wide range of applications in scientific research:

Mechanism of Action

Bisoprolol Fumarate

Bisoprolol fumarate selectively blocks beta-1 adrenergic receptors in the heart, reducing heart rate and cardiac output, which lowers blood pressure. It diminishes the effects of adrenaline and noradrenaline, leading to decreased myocardial oxygen demand .

Hydrochlorothiazide

Hydrochlorothiazide inhibits sodium reabsorption in the distal tubules of the kidneys, promoting the excretion of sodium, water, potassium, and hydrogen ions. This diuretic effect reduces blood volume and, consequently, blood pressure .

Comparison with Similar Compounds

Similar Compounds

Atenolol: Another beta-1 adrenergic blocker used for hypertension.

Metoprolol: A beta-1 selective blocker similar to bisoprolol.

Chlorthalidone: A thiazide-like diuretic used for hypertension.

Indapamide: Another diuretic with similar properties to hydrochlorothiazide

Uniqueness

The combination of bisoprolol fumarate and hydrochlorothiazide is unique due to its dual mechanism of action, providing both beta-blockade and diuretic effects. This combination is particularly effective in managing hypertension with fewer side effects compared to higher doses of monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.